

Application Note: Comprehensive Immunophenotyping of Human $\gamma\delta$ T Cells

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Compound of Interest

Compound Name: M084

Cat. No.: B1675827

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Introduction

This application note provides a detailed protocol for the immunophenotyping of human $\gamma\delta$ T cell subsets using a multi-color flow cytometry panel. The protocol is based on the marker selection of the Optimized Multicolor Immunofluorescence Panel (OMIP)-084, which allows for in-depth characterization of $\gamma\delta$ T cell differentiation, maturation, and functional status.^[1] $\gamma\delta$ T cells are a specialized subset of T cells that play a crucial role in both innate and adaptive immunity. This panel enables the detailed classification of $\gamma\delta$ T cell subsets based on their T cell receptor (TCR) V gene usage, maturation state, and expression of chemokine and natural killer (NK) associated receptors.^[1]

Principle

This protocol utilizes a panel of 28 fluorescently-labeled antibodies to identify and characterize various subpopulations of human $\gamma\delta$ T cells from peripheral blood mononuclear cells (PBMCs). Full-spectrum flow cytometry is the intended platform for this high-parameter panel, which allows for the resolution of a large number of fluorochromes with overlapping emission spectra. The methodology involves cell surface and intracellular staining, followed by data acquisition on a full-spectrum flow cytometer and subsequent data analysis.

Quantitative Data Summary

The following table summarizes the markers included in the OMIP-084 panel, categorized by their function. This provides a clear overview of the cellular features being assessed.

Category	Markers	Function/Purpose
Primary Lineage	TCR Vδ1, TCR Vδ2, TCR Vy9, TCR Vδ3	Identification of major γδ T cell subsets
Maturation Status	CD45RA, CD27, CD28, CD127, CD57, CD16	Distinguishing naive, memory, and effector stages
Chemokine Receptors	CXCR6, CCR5, CCR6, CX3CR1	Assessing migratory potential
NK-Associated Markers	NKG2A, NKG2D, CD56, CD161	Characterizing cytotoxic potential
Activation/Inhibition	PD-1, CD38, CD25	Evaluating activation state and exhaustion

Experimental Protocols

1. Preparation of Human PBMCs

A standard protocol for isolating PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) should be followed. After isolation, cells should be counted, and viability assessed using a method such as trypan blue exclusion.

2. Cell Surface Staining

- Aliquot up to 1×10^6 viable PBMCs into a 5 mL polystyrene flow cytometry tube.
- Wash the cells by adding 2 mL of FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide) and centrifuging at $300 \times g$ for 5 minutes at 4°C. Discard the supernatant.
- Add a viability dye (e.g., a fixable viability dye) according to the manufacturer's instructions to distinguish live from dead cells. Incubate for 15-20 minutes at room temperature, protected from light.
- Wash the cells as described in step 2.

- Prepare a master mix of the cell surface antibodies at pre-titrated optimal concentrations in FACS buffer. A list of surface markers can be found in the table above.
- Resuspend the cell pellet in 100 μ L of the antibody master mix.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of FACS buffer as described in step 2.

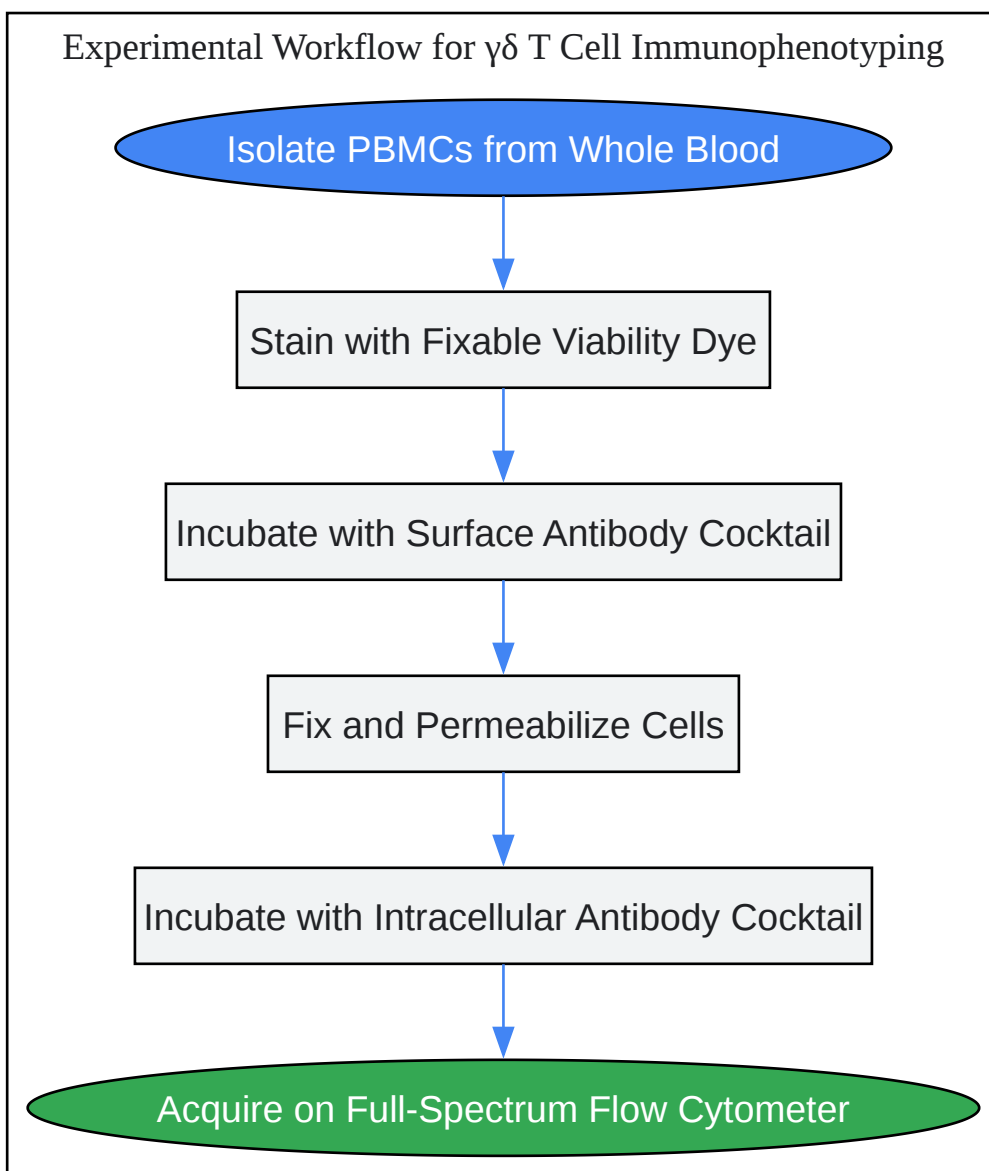
3. Intracellular Staining (for transcription factors like FOXP3, if included)

- After the final wash from the surface staining, resuspend the cell pellet in 1 mL of a fixation/permeabilization buffer (e.g., a commercial FoxP3 staining buffer set).
- Incubate for 30-60 minutes at 4°C in the dark.
- Wash the cells with 2 mL of permeabilization buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
- Prepare the intracellular antibody cocktail (e.g., anti-FOXP3) in permeabilization buffer.
- Resuspend the cell pellet in 100 μ L of the intracellular antibody cocktail.
- Incubate for 30-45 minutes at room temperature in the dark.
- Wash the cells twice with 2 mL of permeabilization buffer as described in step 3.
- Resuspend the final cell pellet in 300-500 μ L of FACS buffer for acquisition.

4. Data Acquisition

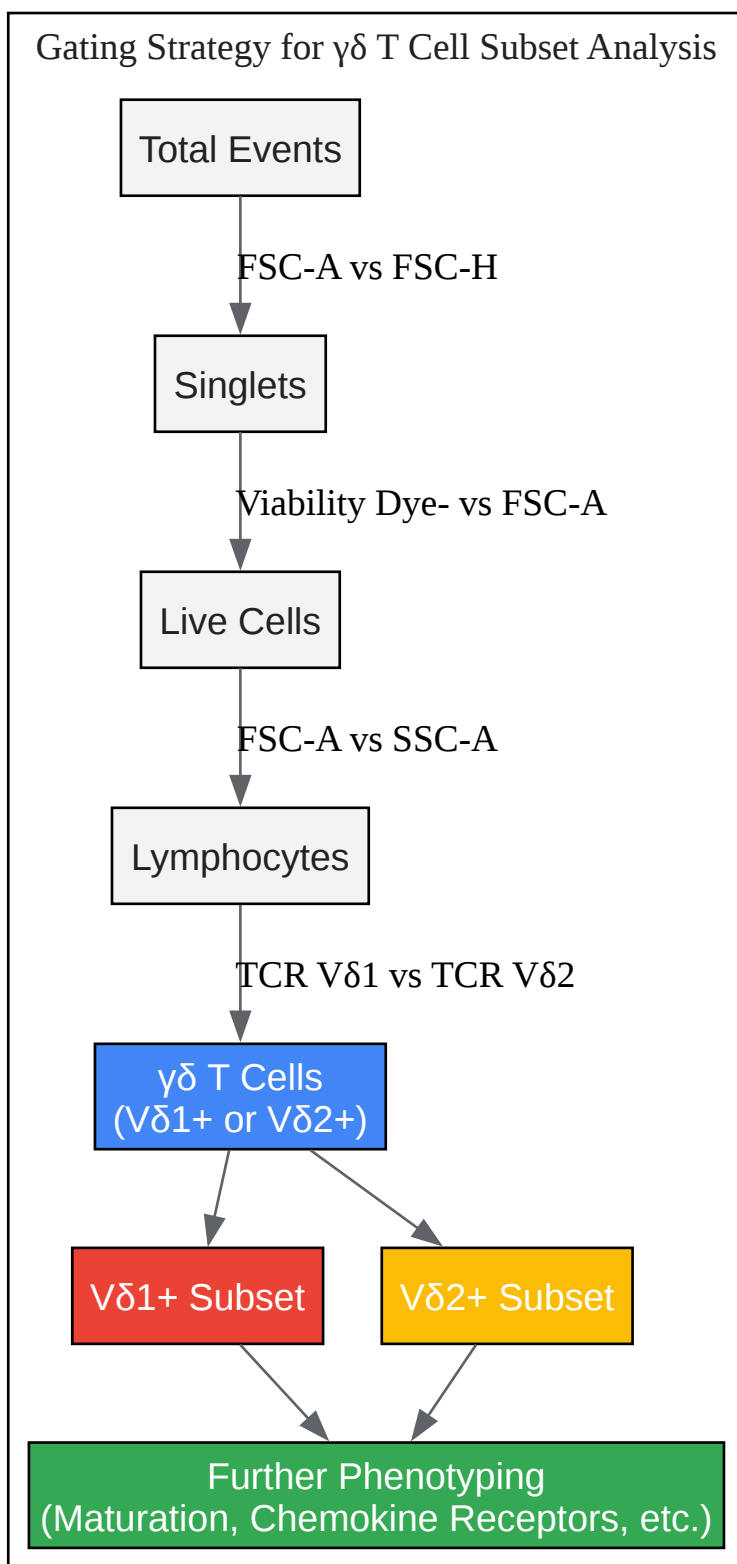
Acquire the samples on a full-spectrum flow cytometer that has been properly calibrated and for which a compensation matrix has been established using single-stained controls for all 28 fluorochromes.

Visualizations



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Caption: A flowchart of the major steps in the immunophenotyping protocol.



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Caption: A simplified, logical gating strategy for identifying $\gamma\delta$ T cell subsets.

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References

- 1. OMIP-084: 28-color full spectrum flow cytometry panel for the comprehensive analysis of human $\gamma\delta$ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FOXP3 Monoclonal Antibody (3G3), APC (MA5-44084) [thermofisher.cn]
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